molecular formula C15H12Br2O3 B8357331 3,5-Dibromo-4-(4-methoxybenzyloxy)benzaldehyde

3,5-Dibromo-4-(4-methoxybenzyloxy)benzaldehyde

Cat. No.: B8357331
M. Wt: 400.06 g/mol
InChI Key: KRKULTZCEWQUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-4-(4-methoxybenzyloxy)benzaldehyde is a useful research compound. Its molecular formula is C15H12Br2O3 and its molecular weight is 400.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H12Br2O3

Molecular Weight

400.06 g/mol

IUPAC Name

3,5-dibromo-4-[(4-methoxyphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C15H12Br2O3/c1-19-12-4-2-10(3-5-12)9-20-15-13(16)6-11(8-18)7-14(15)17/h2-8H,9H2,1H3

InChI Key

KRKULTZCEWQUPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 3,5-dibromo-4-hydroxybenzaldehyde (5.30 g, 18.9 mmol) in anhydrous DMF (15 mL) under nitrogen was added potassium carbonate (5.50 g, 19.9 mmol) and the mixture was stirred for 10-15 min during which time vigorous effervescence was observed. 4-methoxybenzyl chloride (2.70 mL, 19.9 mL) was then added and the mixture was heated at 60° C. for 20 h. The mixture was filtered and the filtrate was evaporated. The residual oil was then poured into water (100 mL) and the mixture was stirred for 1-2 h. The resulting solid was collected by filtration, washed with water and dried under vacuum at 60° C. to leave 6.63 g (88%) of the title compound as a pale brown solid. 1H NMR (DMSO-d6) 3.82 (3 H, s), 5.06 (2 H, s), 7.02 (2 H, d), 7.53 (2 H, d), 8.24 (2 H, s), 9.95 (1 H, s).
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5.3 g
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2.7 mL
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Yield
88%

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